2-Methylphenethylamine HCl

Analytical Chemistry Forensic Toxicology GC/MS Method Development

Procure 2-Methylphenethylamine HCl as a high-fidelity internal standard with validated chromatographic retention (~3.2 min) and distinct ions (m/z 105, 118). Essential ortho-methylated TAAR1 agonist for SAR mapping, offering regiospecific synthetic entry. Available as ≥95% purity hydrochloride salt for reproducible handling and accurate dosing in R&D.

Molecular Formula C9H14ClN
Molecular Weight 171.67 g/mol
CAS No. 55755-18-5
Cat. No. B1429654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylphenethylamine HCl
CAS55755-18-5
Molecular FormulaC9H14ClN
Molecular Weight171.67 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CCN.Cl
InChIInChI=1S/C9H13N.ClH/c1-8-4-2-3-5-9(8)6-7-10;/h2-5H,6-7,10H2,1H3;1H
InChIKeyDQLZLKLLQGKKFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylphenethylamine HCl (CAS 55755-18-5): Technical Baseline and Identity Verification for Procurement


2-Methylphenethylamine hydrochloride (2MPEA HCl, CAS 55755-18-5) is an organic compound belonging to the phenethylamine class, specifically a ring-substituted derivative with a methyl group at the ortho position of the phenyl ring [1]. It is a salt form of 2-methylphenethylamine (CAS 55755-16-3), which is a human trace amine associated receptor 1 (TAAR1) agonist, a property it shares with other monomethylated phenethylamine isomers such as amphetamine (α-methylphenethylamine), β-methylphenethylamine, and N-methylphenethylamine [2]. The hydrochloride salt has a molecular formula of C9H14ClN and a molecular weight of 171.67 g/mol . It is primarily utilized as a reference standard, an internal standard in analytical chemistry, and as a research tool for studying trace amine-associated receptors [3].

Critical Procurement Consideration: Why In-Class Substitution of 2-Methylphenethylamine HCl (CAS 55755-18-5) Is Not Advisable Without Verification


Phenethylamine derivatives cannot be freely interchanged in research or industrial settings due to significant variations in receptor pharmacology, analytical behavior, and physical properties driven by subtle structural differences [1]. The position of the methyl substituent on the aromatic ring (ortho vs. meta vs. para) profoundly influences the compound's interaction with TAAR1 and other receptors, as well as its metabolic fate and chromatographic retention time [2]. Additionally, the choice between the free base and hydrochloride salt form impacts solubility, stability, and handling characteristics, which are critical for accurate dosing and experimental reproducibility. The quantitative evidence below substantiates the unique profile of the ortho-methylated, hydrochloride salt form (2-Methylphenethylamine HCl) compared to its closest analogs, justifying its specific selection for targeted applications.

Quantitative Differentiation of 2-Methylphenethylamine HCl (CAS 55755-18-5): Head-to-Head Evidence for Informed Scientific Selection


GC/MS Internal Standard Suitability: Comparative Retention Time and Fragmentation Profile vs. Analytes

2-Methylphenethylamine serves as a superior internal standard for the quantitation of amphetamine and methamphetamine in urine using GC/MS with trichloroacetyl derivatization, due to its distinct chromatographic separation and unique mass fragmentation pattern. Under GC conditions with a temperature of approximately 180°C, retention times were 2.8 min for amphetamine, 3.2 min for 2-methylphenethylamine (the internal standard), and 4.3 min for methamphetamine. The monitored ions for 2-methylphenethylamine were m/z 105 and 118, distinct from those for amphetamine (m/z 91, 118, 188) and methamphetamine (m/z 91, 118, 202) [1]. This specific performance profile is not guaranteed for other phenethylamine isomers, which may co-elute or share fragment ions, compromising assay accuracy.

Analytical Chemistry Forensic Toxicology GC/MS Method Development

TAAR1 Agonism Profile: Ortho-Methyl Substitution and Comparative Potency Range vs. Other Phenethylamines

2-Methylphenethylamine (the free base) is a confirmed agonist at the human TAAR1 receptor [1]. While specific EC50 data for 2-methylphenethylamine is not available in the primary literature, a comprehensive in vitro study of phenethylamine (PEA) analogues reported that almost all tested PEAs activated human TAAR1 with EC50 values ranging from 1.8 to 92 µM (Emax 40-104%) [2]. This places the class, and by inference 2-methylphenethylamine, within a physiologically relevant potency range. However, the ortho-methyl substitution (2-position) distinguishes it from other methylphenethylamine isomers (e.g., α-methylphenethylamine/amphetamine, β-methylphenethylamine, N-methylphenethylamine) [1], which are known to have differing pharmacological and behavioral profiles. This structural difference implies a distinct interaction with the TAAR1 binding pocket, making 2-methylphenethylamine a specific probe for studying the role of ring substitution in trace amine receptor activation.

Trace Amine-Associated Receptor 1 (TAAR1) Neuropharmacology Receptor Agonism

Vendor Purity and Form Specification: Comparative Analysis for Quality-Driven Procurement

Commercial availability of 2-Methylphenethylamine HCl reveals vendor-specific purity specifications that directly impact its suitability for different applications. For example, AK Scientific (AKSci) lists a minimum purity of 95% for the solid hydrochloride salt (Melting Point: 55-70°C) , while MolCore offers a product with purity NLT 98% . The variation in reported melting point (55-70°C vs. 143-146°C from other sources [1]) may indicate differences in crystalline form or purity. In contrast, the free base form (2-Methylphenethylamine) is a clear colorless liquid with a refractive index of 1.5340-1.5360 at 20°C and a GC purity of ≥96.0% [2]. This diversity in available forms and purities necessitates a vendor selection process based on specific experimental requirements, as a 95% purity may be acceptable for general synthesis but insufficient for trace analysis or use as a certified reference material.

Chemical Procurement Quality Control Reference Standards

Role as a Pharmaceutical Intermediate: Comparative Structural Utility vs. Other Methylphenethylamines

2-Methylphenethylamine is identified as an important pharmaceutical intermediate . Its specific ortho-methyl substitution pattern provides a distinct synthetic handle for the construction of more complex molecules, particularly in the development of compounds targeting the central nervous system . This differentiates it from other methylphenethylamine isomers (e.g., 3-methylphenethylamine or 4-methylphenethylamine) which would lead to different regioisomers in the final product, potentially with altered pharmacological properties. While specific synthetic yields are not compared in the available literature, the designation as an "important pharmaceutical intermediate" in commercial and technical literature underscores its recognized value as a building block, a claim not universally made for all positional isomers.

Medicinal Chemistry Pharmaceutical Intermediates Drug Synthesis

Optimal Application Scenarios for 2-Methylphenethylamine HCl (CAS 55755-18-5) Based on Verified Differentiation


Forensic Toxicology and Clinical Chemistry: GC/MS Internal Standard for Amphetamine Assays

Laboratories performing quantitative analysis of amphetamine and methamphetamine in urine should procure 2-Methylphenethylamine HCl for use as a high-fidelity internal standard. Its validated chromatographic separation (retention time of 3.2 min) and distinct mass spectral fingerprint (monitored ions m/z 105 and 118) under trichloroacetyl derivatization conditions ensure accurate and interference-free quantitation, which is critical for forensic and clinical reporting [1].

Neuroscience and Pharmacology: TAAR1 Structure-Activity Relationship (SAR) Studies

Investigators examining the pharmacological profile of TAAR1 agonists should select 2-Methylphenethylamine as a key ortho-methylated phenethylamine probe. Its confirmed TAAR1 agonism [1] and distinct structural position relative to other isomers (e.g., α-methyl, β-methyl, N-methyl) [2] make it indispensable for mapping the SAR of the TAAR1 binding site. Procurement of the high-purity hydrochloride salt (≥98%) is recommended for precise concentration-response studies to generate reliable EC50 data .

Medicinal Chemistry: Synthesis of CNS-Targeted Compounds

Medicinal chemists developing novel therapeutics for neurological or psychiatric conditions should procure 2-Methylphenethylamine as a versatile building block. Its ortho-methyl substitution pattern offers a unique synthetic entry point for constructing regiospecific molecular architectures, differentiating it from other methylphenethylamine isomers and enabling the exploration of chemical space not accessible with more common regioisomers [1].

Analytical Method Development: Reference Material for Chromatographic Method Validation

Analytical scientists developing new GC or LC methods for the separation of phenethylamine derivatives should utilize 2-Methylphenethylamine HCl as a reference standard. Its distinct physical properties (as the hydrochloride salt) and chromatographic behavior provide a valuable benchmark for optimizing separation conditions and verifying system suitability, particularly when analyzing complex mixtures containing multiple phenethylamine isomers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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